molecular formula C10H16N2O2 B188564 N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine CAS No. 6624-51-7

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine

Cat. No. B188564
CAS RN: 6624-51-7
M. Wt: 196.25 g/mol
InChI Key: HNLKCWGPKBXHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research. It has been shown to possess potent antioxidant properties and is capable of scavenging a wide range of reactive oxygen and nitrogen species.

Scientific Research Applications

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect cells and tissues from oxidative stress and inflammation, which are implicated in many diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.

Mechanism of Action

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine acts as a scavenger of reactive oxygen and nitrogen species by donating an electron to these radicals and forming stable nitroxide radicals. It also has the ability to regenerate other antioxidants such as glutathione and vitamin C, which further enhances its antioxidant activity. Additionally, N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has been shown to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has been shown to protect cells and tissues from oxidative stress and inflammation by reducing the production of reactive oxygen and nitrogen species, inhibiting lipid peroxidation, and modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. It has also been shown to improve endothelial function, reduce blood pressure, and enhance insulin sensitivity in animal models of hypertension and diabetes.

Advantages and Limitations for Lab Experiments

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine is a stable nitroxide radical that can be easily synthesized and stored. It has a long half-life in biological systems and can penetrate cell membranes, making it an ideal antioxidant for in vitro and in vivo experiments. However, N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine can also act as a pro-oxidant under certain conditions, and its effects may vary depending on the concentration, duration, and route of administration.

Future Directions

There are many potential future directions for N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine research. One area of interest is its use as a therapeutic agent for diseases associated with oxidative stress and inflammation, such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its use as a spin label in EPR spectroscopy to study the structure and dynamics of biomolecules. Additionally, there is a need for more studies to investigate the optimal dose, duration, and route of administration of N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine in different disease models.

Synthesis Methods

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine can be synthesized by the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with tert-butyl hydroperoxide in the presence of iron(II) sulfate heptahydrate. The reaction yields a mixture of N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine and its isomer, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOH), which can be separated by column chromatography.

properties

CAS RN

6624-51-7

Product Name

N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

(NE)-N-[(3Z)-3-hydroxyimino-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

InChI

InChI=1S/C10H16N2O2/c1-9(2)6-4-5-10(9,3)8(12-14)7(6)11-13/h6,13-14H,4-5H2,1-3H3/b11-7-,12-8-

InChI Key

HNLKCWGPKBXHIN-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2CCC1(C(=C2NO)N=O)C)C

SMILES

CC1(C2CCC1(C(=NO)C2=NO)C)C

Canonical SMILES

CC1(C2CCC1(C(=C2NO)N=O)C)C

Origin of Product

United States

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